

Divergent Synthesis of Decahydroquinoline Poison-Frog Alkaloids: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Decahydroquinoline	
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This document provides detailed application notes and protocols for the divergent synthesis of **decahydroquinoline** poison-frog alkaloids. These compounds are of significant interest due to their potent and selective activity as noncompetitive inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs), making them valuable scaffolds in drug discovery.

The presented synthetic strategy allows for the controlled generation of various stereoisomers of the **decahydroquinoline** core, including cis-, trans-, and epi-fused systems, from a common intermediate. This divergent approach is highly valuable for the creation of compound libraries for structure-activity relationship (SAR) studies. The protocols are based on methodologies developed by Okada, Toyooka, and their collaborators, which utilize key stereoselective reactions to construct the bicyclic alkaloid framework.

Overview of the Divergent Synthetic Strategy

The core of the divergent synthesis lies in the stereocontrolled construction of a trisubstituted piperidine ring, which is then elaborated into a keto-aldehyde precursor. A crucial intramolecular aldol-type cyclization of this precursor leads to a common enone intermediate. This intermediate serves as a pivotal branch point from which various stereoisomers of the **decahydroquinoline** skeleton can be accessed through diastereoselective transformations.





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Caption: General workflow for the divergent synthesis of **decahydroquinoline** alkaloids.

Key Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a key common intermediate and its subsequent conversion into different **decahydroquinoline** alkaloids.

Protocol 1: Synthesis of the Common EnoneIntermediate

This protocol describes a multi-step synthesis of a versatile enone, which is a cornerstone of the divergent strategy.

Materials:

- (2S,3S,6R)-2-[(Methoxy-methyl-carbamoyl)-methyl]-6-propyl-3-vinyl-piperidine-1-carboxylic acid methyl ester (Weinreb amide precursor)
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous Tetrahydrofuran (THF)
- Ozone (O₃)



- Triphenylphosphine (PPh₃)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous Benzene
- Standard reagents for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

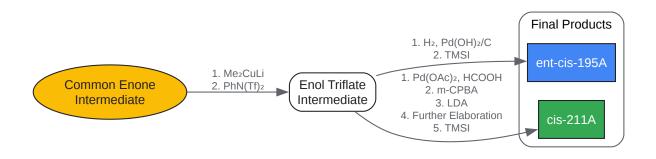
- Synthesis of the Methyl Ketone:
 - To a stirred solution of the Weinreb amide (1.0 eq) in anhydrous THF at 0°C, add methylmagnesium bromide solution (3.0 eq) dropwise.
 - Stir the reaction mixture at 0°C for 1 hour.
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain the methyl ketone.
- Ozonolysis to the Keto-Aldehyde:
 - Dissolve the methyl ketone (1.0 eq) in dichloromethane and cool the solution to -78°C.
 - Bubble ozone through the solution until a persistent blue color is observed.
 - Purge the solution with nitrogen gas to remove excess ozone.
 - Add triphenylphosphine (1.5 eq) and allow the reaction mixture to slowly warm to room temperature overnight.



- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the keto-aldehyde.
- Intramolecular Aldol Cyclization to the Enone:
 - To a solution of the keto-aldehyde (1.0 eq) in anhydrous benzene, add DBU (1.5 eq).
 - Reflux the reaction mixture for 2 hours.
 - After cooling to room temperature, dilute the reaction with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to afford the common enone intermediate.

Protocol 2: Divergent Synthesis of ent-cis-195A and cis-211A

This protocol illustrates the divergent elaboration of a key enol triflate intermediate, derived from the common enone, into two different cis-fused **decahydroquinoline** alkaloids.



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